molecular formula C19H15ClO5 B4887161 methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4887161
M. Wt: 358.8 g/mol
InChI Key: HBXUYYTZFKKTJX-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a phenyl group at position 4, a chlorine atom at position 6, and a methyl propanoate ester linked via an ether oxygen at position 7 (Fig. 1). The compound’s structure is refined using crystallographic tools like SHELX , and its analogs often exhibit variations in substituents at positions 4 (alkyl/aryl groups) and 7 (ester chain length or branching).

Properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-17-10-16-14(8-15(17)20)13(9-18(21)25-16)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXUYYTZFKKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-phenyl-2H-chromen-2-one and methyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Reaction Mechanism: The base deprotonates the hydroxyl group of the chromen derivative, facilitating nucleophilic substitution with methyl 2-bromoacetate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromen ring can yield corresponding alcohol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl group at position 4 distinguishes the target compound from analogs with alkyl or substituted aryl groups. Key examples include:

Compound Name Position 4 Substituent Position 7 Ester Molecular Formula Key Features/Applications
Methyl 2-[(6-chloro-2-oxo-4-propyl -2H-chromen-7-yl)oxy]propanoate Propyl (C₃H₇) Methyl C₁₇H₁₉ClO₅ Increased lipophilicity due to longer alkyl chain; potential for enhanced membrane permeability.
Ethyl 2-[(6-chloro-2-oxo-4-phenyl -2H-chromen-7-yl)oxy]propanoate Phenyl (C₆H₅) Ethyl C₂₀H₁₇ClO₅ Ethyl ester may improve metabolic stability compared to methyl analogs.
2-[(6-Chloro-4-ethyl -2-oxo-2H-chromen-7-yl)oxy]propanoic acid Ethyl (C₂H₅) Free carboxylic acid C₁₄H₁₃ClO₅ Acidic functionality enhances solubility in polar solvents; potential for salt formation.

Key Findings :

  • Phenyl vs. Alkyl Groups : The phenyl group at position 4 (target compound) introduces aromatic π-π stacking interactions, as observed in crystallographic studies of related flavones . This contrasts with alkyl substituents (e.g., propyl or ethyl), which prioritize hydrophobic interactions .
  • Ester Chain Length : Ethyl esters (e.g., ) may offer slower hydrolysis rates compared to methyl esters, influencing bioavailability in biological systems .

Substituent Variations at Position 7

The propanoate ester at position 7 is critical for modulating solubility and reactivity. Comparisons include:

Compound Name Position 7 Substituent Impact on Properties
Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (Target) Methyl propanoate ester Balanced lipophilicity; common in agrochemicals (e.g., haloxyfop methyl ester ).
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-methylpropoxy ether (no ester) Reduced polarity; stabilized by intramolecular C–H···O contacts .
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate Ethyl propanoate ester with hydroxyl group Hydroxyl group enables hydrogen bonding; alters pharmacokinetics.

Key Findings :

  • Ester vs. Ether Linkages : Ether-linked substituents (e.g., 2-methylpropoxy in ) lack the hydrolytic vulnerability of esters but reduce hydrogen-bonding capacity.
  • Branching Effects : Branched esters (e.g., 2-methylpropoxy) may sterically hinder enzymatic degradation, enhancing environmental persistence .

Key Findings :

  • Chlorine at position 6 is conserved across analogs, suggesting its role in bioactivity (e.g., electron-withdrawing effects enhancing reactivity) .
  • Crystallographic studies (e.g., ) highlight the importance of planar chromen rings and intermolecular interactions (e.g., π-π stacking) in solid-state stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 2
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methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

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